4-Chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group at the 4th position, a tolyl group at the 1st position, and a carboxylic acid group at the 3rd position of the pyrazole ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with m-tolyl derivatives under specific conditions. One common method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the m-tolyl group to the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-Chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole core but differs in the presence of a pyrimidine ring.
4-Chloro-1-(m-tolyl)-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional triazole and pyrimidine rings.
Uniqueness
4-Chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
4-chloro-1-(3-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-3-2-4-8(5-7)14-6-9(12)10(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
DFOKPWNQAOBBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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